molecular formula C9H6F3NO4S B6247189 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene CAS No. 685119-64-6

1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B6247189
CAS No.: 685119-64-6
M. Wt: 281.21 g/mol
InChI Key: CFFVGBUPXOHVRI-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of ethenesulfonyl, nitro, and trifluoromethyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nitration of 1-(ethenesulfonyl)-4-(trifluoromethyl)benzene, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

  • 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
  • 1-(Trifluoromethanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene
  • 1-(Methanesulfonyl)-2-nitro-4-(trifluoromethyl)benzene

Comparison: 1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and stability compared to its analogs. The trifluoromethyl group enhances its lipophilicity and resistance to metabolic degradation, making it a valuable compound in various applications .

Biological Activity

1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene, also known by its CAS number 685119-64-6, is a compound of increasing interest in medicinal chemistry and toxicology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.

The molecular formula of this compound is C8H6F3N1O3S1C_8H_6F_3N_1O_3S_1, with a molecular weight of approximately 239.19 g/mol. The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

  • Acute Toxicity : Studies indicate that high doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. The No Observed Adverse Effect Level (NOAEL) has been reported at doses around 50 mg/kg in rodent models .
  • Genotoxicity : Limited studies suggest that while the compound exhibits some genotoxic potential, it is not classified as a strong mutagen based on current evidence .

Biological Activity Data

PropertyValue
CAS Number685119-64-6
Molecular FormulaC₈H₆F₃N₁O₃S₁
Molecular Weight239.19 g/mol
NOAEL50 mg/kg
Toxicity EffectsHepatotoxicity, Nephrotoxicity

Case Study 1: Anticancer Activity

In a recent study, researchers investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. Results demonstrated that it acts as an inhibitor, altering the metabolism of co-administered drugs and highlighting the importance of understanding drug-drug interactions in therapeutic settings.

Properties

CAS No.

685119-64-6

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-2-nitro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(9(10,11)12)5-7(8)13(14)15/h2-5H,1H2

InChI Key

CFFVGBUPXOHVRI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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